molecular formula C21H26N4O3S B11447729 Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B11447729
M. Wt: 414.5 g/mol
InChI Key: ZPOKRRHJMWCRBC-UHFFFAOYSA-N
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Description

Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate is a complex organic compound with a unique structure that includes a pyrido[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiols as reagents.

    Esterification: The carboxylate group is formed through esterification reactions, typically using alcohols like propan-2-ol in the presence of acid catalysts.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the ketone group to secondary alcohols.

    Substitution: Nucleophilic substitution reactions can replace the sulfanyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or alkoxides are used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce secondary alcohols.

Scientific Research Applications

Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used in studies to understand its interaction with biological targets, such as enzymes and receptors.

    Industrial Applications: The compound is explored for its potential use in the synthesis of other complex organic molecules and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes involved in metabolic pathways or receptors on cell surfaces. The compound can inhibit or activate these targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate: is compared with other pyrido[2,3-d]pyrimidine derivatives.

    Thiazole Derivatives: These compounds share some structural similarities and are also studied for their medicinal properties.

Uniqueness

The uniqueness of propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate lies in its specific substitution pattern and the presence of the sulfanyl group, which imparts distinct chemical and biological properties.

This detailed article provides a comprehensive overview of propan-2-yl 7-methyl-2-[(2-methylpropyl)sulfanyl]-4-oxo-5-(pyridin-3-yl)-3H,4H,5H,8H-pyrido[2,3-d]pyrimidine-6-carboxylate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C21H26N4O3S

Molecular Weight

414.5 g/mol

IUPAC Name

propan-2-yl 7-methyl-2-(2-methylpropylsulfanyl)-4-oxo-5-pyridin-3-yl-5,8-dihydro-3H-pyrido[2,3-d]pyrimidine-6-carboxylate

InChI

InChI=1S/C21H26N4O3S/c1-11(2)10-29-21-24-18-17(19(26)25-21)16(14-7-6-8-22-9-14)15(13(5)23-18)20(27)28-12(3)4/h6-9,11-12,16H,10H2,1-5H3,(H2,23,24,25,26)

InChI Key

ZPOKRRHJMWCRBC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C2=C(N1)N=C(NC2=O)SCC(C)C)C3=CN=CC=C3)C(=O)OC(C)C

Origin of Product

United States

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